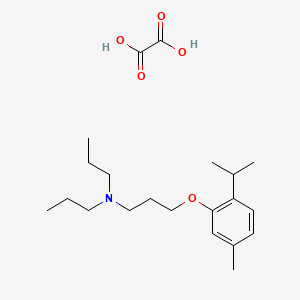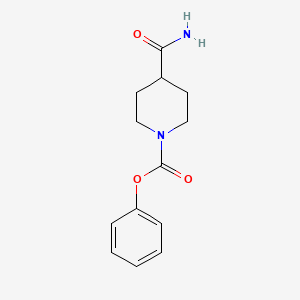
3-(5-methyl-2-propan-2-ylphenoxy)-N,N-dipropylpropan-1-amine;oxalic acid
Übersicht
Beschreibung
3-(5-methyl-2-propan-2-ylphenoxy)-N,N-dipropylpropan-1-amine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phenoxy group, an amine group, and an oxalic acid moiety, which contribute to its diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methyl-2-propan-2-ylphenoxy)-N,N-dipropylpropan-1-amine typically involves multiple steps, starting with the preparation of the phenoxy intermediate. This intermediate is then reacted with N,N-dipropylpropan-1-amine under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, often incorporating advanced purification techniques such as chromatography and crystallization to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-methyl-2-propan-2-ylphenoxy)-N,N-dipropylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The amine group can be reduced to form secondary or primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
3-(5-methyl-2-propan-2-ylphenoxy)-N,N-dipropylpropan-1-amine has been studied extensively for its applications in various scientific fields:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its interaction with specific neurotransmitter receptors.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical processes.
Wirkmechanismus
The mechanism of action of 3-(5-methyl-2-propan-2-ylphenoxy)-N,N-dipropylpropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The phenoxy group can bind to active sites on enzymes, inhibiting their activity, while the amine group can interact with neurotransmitter receptors, modulating their function. These interactions trigger a cascade of biochemical events that result in the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[5-methyl-2-(propan-2-yl)phenoxy]propanoic acid
- 3-methyl-2-[5-methyl-2-(propan-2-yl)phenoxy]butanoic acid
Uniqueness
Compared to similar compounds, 3-(5-methyl-2-propan-2-ylphenoxy)-N,N-dipropylpropan-1-amine exhibits unique reactivity due to the presence of both the amine and oxalic acid groups
Eigenschaften
IUPAC Name |
3-(5-methyl-2-propan-2-ylphenoxy)-N,N-dipropylpropan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO.C2H2O4/c1-6-11-20(12-7-2)13-8-14-21-19-15-17(5)9-10-18(19)16(3)4;3-1(4)2(5)6/h9-10,15-16H,6-8,11-14H2,1-5H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFHLWCQYBBHAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CCCOC1=C(C=CC(=C1)C)C(C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(3-Ethoxyphenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4041463.png)
![N-(2-{[2-(2,3-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B4041467.png)
![3-(1,3-benzothiazol-2-yl)-N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]propanamide](/img/structure/B4041492.png)

![3,5-Dimethyl-1-[2-(2-naphthalen-1-yloxyethoxy)ethyl]piperidine;oxalic acid](/img/structure/B4041502.png)
![[4-(4-fluorophenoxy)butyl]dimethylamine oxalate](/img/structure/B4041512.png)
![1-[2-(5-Methyl-2-propan-2-ylphenoxy)ethyl]azepane;oxalic acid](/img/structure/B4041515.png)
![3,5-dimethyl-1-[4-(4-nitrophenoxy)butyl]piperidine oxalate](/img/structure/B4041518.png)

![5-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-(1-naphthyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4041521.png)

![N-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-2-butanamine oxalate](/img/structure/B4041532.png)
![1-[4-(4-Chloro-2,6-dimethylphenoxy)butyl]-3-methylpiperidine;oxalic acid](/img/structure/B4041537.png)
![4-[4-(2-Chloro-5-methylphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4041544.png)
